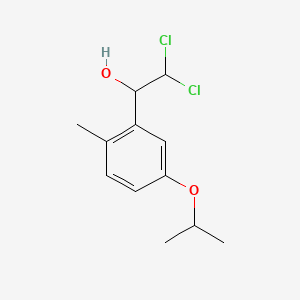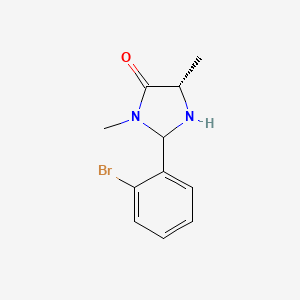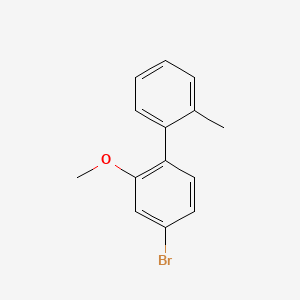
CaM kinase II inhibitor TFA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is widely used in scientific research due to its ability to inhibit CaM kinase II with an IC50 value of 40 nM . CaM kinase II is a crucial enzyme involved in various cellular processes, including memory formation, synaptic plasticity, and cell cycle regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CaM kinase II inhibitor TFA salt involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The peptide chain is assembled step-by-step on a solid support, usually a resin. Each amino acid is added sequentially, with protective groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protective groups are removed. This step often involves the use of strong acids like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
CaM kinase II inhibitor TFA salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in:
Oxidation: The presence of certain amino acids, such as methionine, can lead to oxidation reactions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Protective groups on amino acids can be substituted with other functional groups during synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for cleavage and deprotection steps.
Dicyclohexylcarbodiimide (DCC): A coupling reagent used in peptide bond formation.
N,N-Diisopropylethylamine (DIPEA): A base used to neutralize acids during synthesis.
Major Products Formed
The primary product formed is the this compound itself. By-products may include truncated peptides, deletion sequences, and other impurities, which are removed during purification.
科学的研究の応用
CaM kinase II inhibitor TFA salt has a wide range of applications in scientific research:
Neuroscience: Used to study the role of CaM kinase II in synaptic plasticity and memory formation.
Cell Biology: Investigates the involvement of CaM kinase II in cell cycle regulation and apoptosis.
Pharmacology: Evaluates the potential of CaM kinase II inhibitors as therapeutic agents for neurological disorders.
Biochemistry: Studies the biochemical pathways regulated by CaM kinase II.
作用機序
CaM kinase II inhibitor TFA salt exerts its effects by binding to the catalytic domain of CaM kinase II, thereby preventing its activation by calcium/calmodulin. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include various proteins involved in synaptic transmission, gene expression, and cell cycle progression .
類似化合物との比較
Similar Compounds
KN-93: Another CaM kinase II inhibitor, but less potent compared to CaM kinase II inhibitor TFA salt.
AIP (Autocamtide-2-related inhibitory peptide): Similar in structure but without the TFA salt form.
CaMKII (281-302Ala286): A peptide inhibitor with lower potency.
Uniqueness
This compound is unique due to its high specificity and potency. It is 50 and 500 times more potent than CaMKII (281-302Ala286) and KN-93, respectively . This makes it a valuable tool for precise inhibition of CaM kinase II in various research applications.
特性
分子式 |
C66H117F3N22O21 |
|---|---|
分子量 |
1611.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
InChIキー |
AQERPQDFAQEHFS-PNTPNKCPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


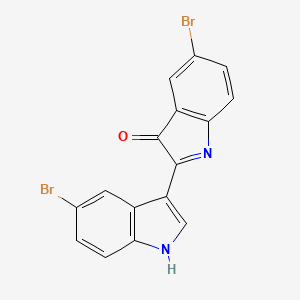



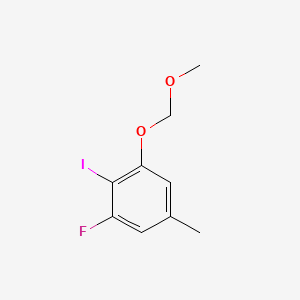



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
